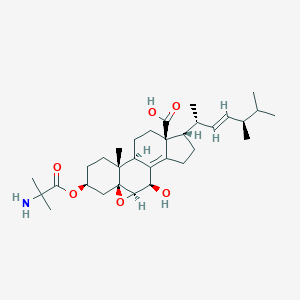
Crambescidin 816
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crambescidin 816 is a naturally occurring compound found in marine sponges. It has been identified as a potent cytotoxic agent that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of crambescidin 816 is not fully understood. However, it is believed to act by disrupting the function of the cell membrane, leading to cell death. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Crambescidin 816 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of these cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using crambescidin 816 in lab experiments is its potent cytotoxic properties, which make it an effective tool for studying cancer biology. However, its complex structure and difficulty of synthesis make it challenging to work with, and it is also highly toxic, which requires careful handling.
Future Directions
There are several future directions for research on crambescidin 816. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are implicated in the disease. Another area of interest is its use as a tool for studying the role of cell membranes in cancer biology. Finally, there is also interest in developing more efficient methods of synthesizing crambescidin 816, which would make it more widely available for research purposes.
Synthesis Methods
Crambescidin 816 is a complex molecule that is difficult to synthesize. It is usually isolated from marine sponges, although there have been attempts to synthesize it in the laboratory. The most successful method of synthesis involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer.
Scientific Research Applications
Crambescidin 816 has been the subject of numerous scientific research studies due to its potent cytotoxic properties. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been investigated as a potential treatment for other diseases, such as Alzheimer's and HIV.
properties
CAS RN |
135257-45-3 |
|---|---|
Product Name |
Crambescidin 816 |
Molecular Formula |
C45H80N6O7 |
Molecular Weight |
817.2 g/mol |
InChI |
InChI=1S/C45H80N6O7/c1-3-38-22-16-17-26-43(58-38)33-36-24-28-45(55)40(44(27-19-21-35(2)57-44)49-42(48-43)51(36)45)41(54)56-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-39(53)50(31-20-29-46)34-37(52)25-30-47/h16,22,35-38,40,52,55H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49) |
InChI Key |
DFDTZECTHJFPHE-UHFFFAOYSA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
Canonical SMILES |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
synonyms |
crambescidin 816 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
